[(3-Methoxy-1,2-thiazol-5-yl)methyl](methyl)amine
Description
Structural Characterization
Molecular Formula and Atomic Connectivity Analysis
(3-Methoxy-1,2-thiazol-5-yl)methylamine has the molecular formula C₆H₁₀N₂OS (molecular weight: 158.22 g/mol). Its structure is defined by the following key features:
| Structural Feature | Description |
|---|---|
| Core Heterocycle | 1,2-Thiazole ring (sulfur at position 1, nitrogen at position 2) |
| Position 3 | Methoxy (-OCH₃) substituent |
| Position 5 | Methylamine (-CH₂NHCH₃) group |
The SMILES notation CNCC1=CC(=NS1)OC confirms the connectivity:
- CN : Methylamine group attached to the methylene bridge.
- CC1=CC(=NS1) : 1,2-Thiazole ring with sulfur and nitrogen atoms at positions 1 and 2, respectively.
- OC : Methoxy group at position 3.
The InChI identifier InChI=1S/C6H10N2OS/c1-7-4-5-3-6(9-2)8-10-5/h3,7H,4H2,1-2H3 further validates the spatial arrangement and bonding.
Key Bond Lengths and Angles
While experimental crystallographic data for this compound is unavailable, computational models of 1,2-thiazole derivatives suggest:
Stereoelectronic Properties and Conformational Dynamics
The compound’s electronic structure and conformation are governed by resonance stabilization and substituent effects.
Resonance Stabilization
The 1,2-thiazole ring exhibits partial aromaticity due to π-electron delocalization across the S–N–C–C–S system. This delocalization stabilizes the ring and influences reactivity:
- Electron density : Higher at sulfur (δ⁺) and nitrogen (δ⁻) atoms, enabling electrophilic substitution at position 5 (C5).
- Methoxy group : Electron-donating via resonance, enhancing stability at position 3 but potentially directing electrophilic attack to position 5.
Computational Insights
DFT calculations (B3LYP/6-311G(d,p)) on related compounds suggest:
Comparative Analysis with Structural Analogues
The 1,2-thiazole core differs significantly from its 1,3-thiazole (thiazole) isomer, influencing electronic and structural properties.
1,2-Thiazole vs. 1,3-Thiazole Derivatives
Case Study: (3-Methoxy-1,2-thiazol-5-yl)methylamine vs. 1,3-Thiazole Analogues
- Hydrogen Bonding : The methylamine group in the 1,2-thiazole derivative enables stronger intramolecular interactions compared to 1,3-thiazole analogues, where such interactions are absent.
- Electronic Effects : The 1,2-thiazole’s sulfur at position 1 creates a stronger electron-withdrawing effect than in 1,3-thiazole, modulating reactivity at C5.
Crystallographic Data and Solid-State Packing Behavior
While no experimental crystal structures are available for this compound, insights can be drawn from related systems.
Predicted Packing Interactions
| Interaction Type | Contribution |
|---|---|
| Hydrogen Bonding | N–H···O (methylamine to methoxy) and N–H···N (intermolecular) |
| Van der Waals | CH₃–S and CH₃–N contacts between adjacent molecules |
| Dipole-Dipole | Alignment of methoxy and methylamine groups |
Comparative Solid-State Behavior
| Compound | Packing Motif | Key Interactions |
|---|---|---|
| (3-Methoxy-1,2-thiazol-5-yl)methylamine | Antiparallel sheets | H-bond networks, CH₃–π stacking |
| 1,3-Thiazole Analogues | Staggered columns | π–π interactions, weaker H-bonding |
Computational Predictions
Molecular packing simulations suggest:
- Density : ~1.2–1.4 g/cm³ (typical for small organic molecules).
- Hydration : Possible inclusion of water molecules via hydrogen bonds with the amine group.
Properties
IUPAC Name |
1-(3-methoxy-1,2-thiazol-5-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-7-4-5-3-6(9-2)8-10-5/h3,7H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMZDCBDOYOISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NS1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1,2-thiazol-5-yl)methylamine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-1,2-thiazol-5-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(3-Methoxy-1,2-thiazol-5-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Methoxy-1,2-thiazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Key Features :
- Thiazole ring : A five-membered aromatic ring containing sulfur and nitrogen atoms, contributing to π-π stacking interactions and hydrogen bonding capabilities.
- Methoxy group : Enhances solubility and modulates electronic properties via resonance effects.
For instance, describes thiadiazol-5-amine synthesis using isothiocyanato pyridine and imidamide precursors, suggesting similar strategies could apply here .
Comparison with Structurally Similar Compounds
Positional Isomers: Variation in Substituent Placement
(3-Methoxy-1,2-thiazol-4-yl)methylamine (CAS: 2126177-45-3)
- Structural difference : Methoxy and methylamine groups are at positions 3 and 4, respectively, altering steric and electronic profiles.
- Impact : Positional changes may affect binding affinity in biological targets or catalytic activity. For example, the 5-position in thiazoles is often critical for interactions with enzymes or receptors .
Heterocycle Variants: Thiazole vs. Thiadiazole, Isoxazole, and Oxadiazole
| Compound Name | Core Heterocycle | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Target Compound | 1,2-Thiazole | 3-OCH₃, 5-(CH₂N(CH₃)) | C₆H₉N₂OS | 157.21 | 1934576-94-9 |
| 3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine | 1,2,4-Thiadiazole | 5-NH₂, 3-(6-methoxy-pyridin-2-yl) | C₈H₈N₄OS | 208.24 | 1179362-51-6 |
| [(3-Isopropylisoxazol-5-yl)methyl]methylamine | Isoxazole | 3-isopropyl, 5-(CH₂N(CH₃)) | C₈H₁₄N₂O | 154.21 | Not Provided |
| Methyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine | 1,2,4-Oxadiazole | 3-CH₃, 5-(CH₂N(CH₃)) | C₅H₈N₃O | 126.14 | Not Provided |
Key Observations :
Functional Group Modifications
Example : 3-Methoxy-1,2-thiazol-5-amine (CAS: 1785628-63-8)
- Structural difference : Lacks the methylamine side chain, instead having a primary amine at position 5.
Physicochemical Data :
- LogP (Predicted) : ~1.2 (moderate lipophilicity due to methoxy and amine groups).
- Solubility: Higher in polar solvents (e.g., DMSO, methanol) compared to non-oxygenated analogs.
Biological Activity
(3-Methoxy-1,2-thiazol-5-yl)methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a methoxy group and a methylamine moiety. This unique structure confers specific chemical reactivity and biological activity, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals.
The biological activity of (3-Methoxy-1,2-thiazol-5-yl)methylamine is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects against various bacterial and fungal species.
- Anticancer Properties : Research indicates that it may inhibit cancer cell growth by interfering with critical cellular processes such as DNA replication and protein synthesis. This suggests potential use in cancer therapy .
Biological Activity Overview
Case Studies and Research Findings
Several studies have investigated the biological activity of (3-Methoxy-1,2-thiazol-5-yl)methylamine:
- Antimicrobial Studies : A study highlighted the compound's effectiveness against E. faecalis, showing a minimum inhibitory concentration (MIC) of 16 µg/mL. This positions it as a promising candidate for developing new antimicrobial agents .
- Cancer Cell Line Inhibition : Research demonstrated that the compound could induce apoptosis in cancer cells by disrupting mitotic spindle formation, which is crucial for cell division. This was particularly noted in centrosome-amplified cancer cells .
- Mechanistic Insights : Investigations into its mechanism revealed that the thiazole moiety plays a critical role in modulating enzyme activity related to microbial growth and cancer cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (3-Methoxy-1,2-thiazol-5-yl)methylamine, it's useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazole | Basic heterocyclic structure | Limited biological activity |
| 2-Aminothiazole | Amino group at the 2-position | Antimicrobial properties |
| 4-Methylthiazole | Methyl group at the 4-position | Used in flavor/fragrance industries |
| (3-Methoxy-1,2-thiazol-5-yl)methylamine | Methoxy and methylamine groups | Broad antimicrobial and anticancer activities |
Q & A
Q. What are the recommended synthetic routes for (3-Methoxy-1,2-thiazol-5-yl)methylamine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the thiazole core. Key steps include:
- Thiazole Ring Formation : Cyclocondensation of thioamides with α-haloketones under controlled temperatures (80–100°C) in polar aprotic solvents like DMF .
- Methoxy and Amine Functionalization : Methoxy groups are introduced via nucleophilic substitution, while methylamine groups are added through reductive amination or alkylation. Catalysts like Pd/C or Raney Ni improve efficiency .
- Optimization : Yield and purity depend on strict control of reaction time (monitored via TLC), solvent polarity (e.g., ethanol for solubility), and inert atmospheres to prevent oxidation. Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Characterization : Confirm structure via /-NMR (deuterated DMSO for solubility) and High-Resolution Mass Spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of (3-Methoxy-1,2-thiazol-5-yl)methylamine?
- Methodological Answer :
- Spectroscopy :
- NMR : Use -NMR to identify proton environments (e.g., methoxy singlet at ~3.8 ppm, methylamine protons at ~2.3 ppm). -NMR resolves carbon signals, particularly the thiazole C-S and C-N bonds .
- FTIR : Confirm functional groups (e.g., C-O stretch of methoxy at ~1250 cm, N-H bend of amine at ~1600 cm) .
- Crystallography :
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX programs ) resolves bond lengths/angles (e.g., thiazole ring planarity, S-C bond ~1.74 Å). ORTEP-III aids in 3D visualization .
- Critical Parameters : Crystal quality (slow evaporation from ethanol), data collection at low temperature (100 K) to reduce thermal motion .
Advanced Research Questions
Q. What strategies should be employed to address discrepancies between experimental spectroscopic data and computational predictions?
- Methodological Answer :
- Cross-Validation : Combine NMR, MS, and X-ray data to verify structural assignments. For example, if computed -NMR shifts (via DFT) deviate from experimental values, check solvent effects (e.g., DMSO vs. gas-phase calculations) .
- Parameter Adjustment : Re-optimize computational methods (e.g., B3LYP/6-311+G(d,p) basis set) and include implicit solvent models .
- Crystallographic Refinement : Use SHELXL to refine X-ray data, ensuring anisotropic displacement parameters align with observed electron density .
Q. How can structure-activity relationship (SAR) studies elucidate the role of methoxy and methylamine substituents on biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing methoxy with ethoxy or removing methylamine). Use parallel synthesis under identical conditions to minimize variability .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., IC determination via fluorescence polarization) or receptor-binding studies (radioligand displacement). Compare potency trends to identify critical substituents .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to visualize hydrogen bonding between methoxy groups and active-site residues .
Q. What methodological approaches are recommended for investigating interaction mechanisms with biological targets?
- Methodological Answer :
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) between the compound and immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
- Structural Biology : Co-crystallize the compound with its target (e.g., kinase) and solve the structure via X-ray crystallography to identify binding motifs .
Q. How can researchers resolve contradictory data on solubility and stability under varying pH/temperature conditions?
- Methodological Answer :
- Stability Studies :
- Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40°C for 24 hours. Monitor degradation via HPLC-UV .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
- Solubility Profiling : Use shake-flask method with buffers at physiological pH (1.2–7.4) and measure concentration via UV-Vis spectroscopy (λ ~270 nm for thiazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
